molecular formula C24H23FN2O5 B357984 1-(2-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879588-92-8

1-(2-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B357984
CAS RN: 879588-92-8
M. Wt: 438.4g/mol
InChI Key: FAIUXFOEEHBPEY-UHFFFAOYSA-N
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Description

This compound is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . It is part of a class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been presented . This protocol was found to be compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .

Scientific Research Applications

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved papers. It is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The compound is part of a class of organic compounds that serve as useful templates for the design of compound libraries in the search for novel biologically important compounds . Therefore, future research could focus on diversifying these compounds using diversity-oriented synthesis (DOS), which has been proved to be an essential tool for rapid discovery of small biologically active molecules .

properties

IUPAC Name

1-(2-fluorophenyl)-6-methoxy-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5/c1-30-15-6-7-17-19(14-15)32-23-20(22(17)28)21(16-4-2-3-5-18(16)25)27(24(23)29)9-8-26-10-12-31-13-11-26/h2-7,14,21H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIUXFOEEHBPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4F)CCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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